4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound with a molecular formula of C22H26N4OS and a molecular weight of 394.54
Preparation Methods
The synthesis of 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the benzothiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:
Benzothiazole derivatives: These compounds often exhibit antimicrobial and anti-inflammatory activities.
Piperazine-containing molecules: These are commonly used in pharmaceuticals for their ability to interact with various biological targets.
What sets 4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylaniline apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-15-13-16(2)20-19(14-15)23-22(28-20)26-11-9-25(10-12-26)21(27)17-5-7-18(8-6-17)24(3)4/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIYMDVIQRSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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